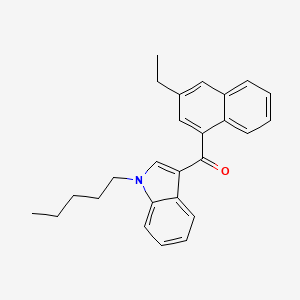
(3-エチルナフタレン-1-イル)(1-ペンチル-1H-インドール-3-イル)メタノン
概要
説明
JWH 210 3-エチルナフチル異性体: は、強力なカンナビミメティックアルキルインドールであるJWH 210の位置異性体です。 この化合物は、JWH 210のようにナフチル基の4位ではなく、3位にエチル側鎖を持っています .
科学的研究の応用
JWH 210 3-ethylnaphthyl isomer is primarily used in forensic chemistry and toxicology research. It serves as an analytical reference standard for the identification and differentiation of synthetic cannabinoids in forensic samples . The compound’s unique structure allows researchers to study the effects of positional isomerism on the biological activity and metabolism of synthetic cannabinoids .
準備方法
合成経路と反応条件: : JWH 210 3-エチルナフチル異性体の合成には、1-ナフチルアミンをエチルブロミドでアルキル化して、3位にエチル基を導入する工程が含まれます。 続いて、得られた3-エチルナフチルアミンを1-ペンチル-1H-インドール-3-カルボン酸クロリドでアシル化して、最終生成物を生成します .
工業生産方法: 合成には、通常、アルキル化反応やアシル化反応などの標準的な有機化学的手法が、制御された条件下で使用されます .
化学反応の分析
反応の種類: : JWH 210 3-エチルナフチル異性体は、以下のような様々な化学反応を起こす可能性があります。
酸化: この化合物は、酸化されて対応するナフトキノンを形成することができます。
還元: 還元反応は、カルボニル基をアルコールに変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な生成物
酸化: ナフトキノン。
還元: アルコール誘導体。
科学研究への応用
JWH 210 3-エチルナフチル異性体は、主に法化学と毒性学の研究に使用されています。 これは、法医学サンプル中の合成カンナビノイドを同定し、区別するための分析用標準物質として役立ちます . この化合物のユニークな構造により、研究者は合成カンナビノイドの生物学的活性と代謝に対する位置異性体の影響を研究することができます .
作用機序
JWH 210 3-エチルナフチル異性体の正確な作用機序は、まだ完全に解明されていません。 それは、脳内のカンナビノイド受容体、特にCB1受容体に結合することで、他の合成カンナビノイドと同様に作用すると考えられています。 この結合は、神経伝達物質の放出を調節し、カンナビミメティック効果を生み出す様々なシグナル伝達経路の活性化につながります .
類似化合物との比較
類似化合物
JWH 210: ナフチル基の4位にエチル側鎖を持つ母化合物。
JWH 122: エチル基の代わりにメチル基を持つ、類似の合成カンナビノイド。
JWH 018: ナフチル基に異なる置換パターンを持つ、別の合成カンナビノイド.
独自性: : JWH 210 3-エチルナフチル異性体は、その特定の位置異性体のためにユニークであり、これは結合親和性と生物学的活性を影響を与える可能性があります。 ナフチル基の3位にエチル基があることで、他の異性体や類似体とは区別され、独特の薬理学的特性をもたらす可能性があります .
生物活性
(3-Ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone, commonly referenced as JWH-210's positional isomer, is a synthetic cannabinoid that exhibits significant biological activity through its interaction with cannabinoid receptors. This compound is structurally related to other synthetic cannabinoids, such as JWH-018, and has been studied for its pharmacological effects and potential applications.
The compound has the following chemical characteristics:
- IUPAC Name : (3-Ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
- Molecular Formula : C26H27NO
- Molecular Weight : 399.50 g/mol
- CAS Number : 1547339-60-5
(3-Ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone acts primarily as a potent agonist at the cannabinoid receptors, particularly CB1 and CB2. Its mechanism involves:
- CB1 Receptor Activation : This receptor is predominantly found in the brain and is responsible for the psychoactive effects of cannabinoids.
- CB2 Receptor Activation : Primarily located in the immune system, activation of this receptor can lead to anti-inflammatory effects.
Pharmacological Effects
Studies have shown that this compound can induce various biological responses, including:
- Psychoactive Effects : Similar to Δ9-tetrahydrocannabinol (THC), it can produce euphoria and altered mental states.
- Vasorelaxation : Cannabinoids can modulate vascular resistance, often resulting in vasodilation through various signaling pathways involving nitric oxide and other mediators .
Case Study 1: Toxicity and Abuse Potential
A study reported a case of death linked to synthetic cannabinoid use, including JWH compounds. The findings highlighted the risks associated with high doses and potential for overdose due to the potency of synthetic cannabinoids compared to natural cannabis .
Case Study 2: Pharmacokinetics in Animal Models
In a controlled study involving pigs, pharmacokinetic profiles of synthetic cannabinoids were analyzed. The results indicated rapid absorption and distribution of (3-Ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone, similar to other cannabinoids like THC. The study utilized LC-MS/MS for serum analysis post-administration .
Comparative Analysis of Synthetic Cannabinoids
The following table summarizes key features of (3-Ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone compared to other synthetic cannabinoids:
特性
IUPAC Name |
(3-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO/c1-3-5-10-15-27-18-24(22-13-8-9-14-25(22)27)26(28)23-17-19(4-2)16-20-11-6-7-12-21(20)23/h6-9,11-14,16-18H,3-5,10,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFGMPFSPOLCMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC(=CC4=CC=CC=C43)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017315 | |
| Record name | JWH-210 3-Ethylnaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1547339-60-5 | |
| Record name | JWH-210 3-Ethylnaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















